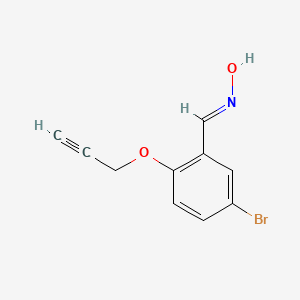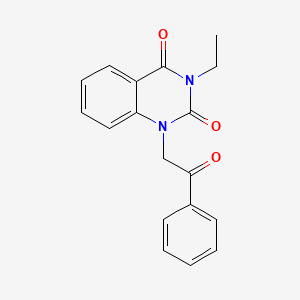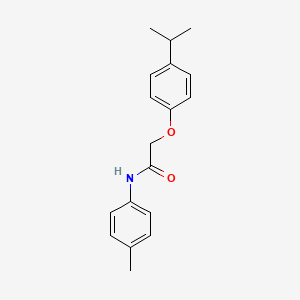![molecular formula C20H21N5OS B5594427 N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5594427.png)
N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a triazole ring, pyridine ring, and an acetamide group, makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Introduction of the Pyridine Ring: The triazole intermediate is then reacted with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Acetamide Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and cost.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential candidate for drug development.
Biomolecular Probes: It can be used as a probe to study biological processes at the molecular level.
Medicine:
Anticancer Agents: Due to its ability to interact with specific molecular targets, it has potential as an anticancer agent.
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it useful in treating infections.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: The compound can be a key ingredient in the formulation of new drugs.
作用机制
The mechanism of action of N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, altering the activity of metalloenzymes. The pyridine ring can interact with nucleic acids, affecting gene expression. The acetamide group can form hydrogen bonds with proteins, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition, gene regulation, and protein modulation.
相似化合物的比较
N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole-containing compounds such as:
Uniqueness:
This compound: is unique due to its specific combination of functional groups, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
N-(2-ethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-3-13-25-19(16-9-11-21-12-10-16)23-24-20(25)27-14-18(26)22-17-8-6-5-7-15(17)4-2/h3,5-12H,1,4,13-14H2,2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPLTFRCUJNSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(3,3-dimethyl-2-oxobutyl)cyclobutyl]acetamide](/img/structure/B5594344.png)
![4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)
![2-methyl-4-(3-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5594356.png)
![4-(2-fluoro-5-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5594370.png)
![1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5594391.png)
![6-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5594399.png)
![3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594407.png)
![4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5594419.png)
![(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5594429.png)


![1-(1H-indol-3-yl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5594449.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5594450.png)

